molecular formula C23H20BrNO2 B2556811 5-(benzyloxy)-2-[(4-bromophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one CAS No. 850904-10-8

5-(benzyloxy)-2-[(4-bromophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one

Cat. No.: B2556811
CAS No.: 850904-10-8
M. Wt: 422.322
InChI Key: IRJDROGHUIYGSC-UHFFFAOYSA-N
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Description

5-(benzyloxy)-2-[(4-bromophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a benzyloxy group, a bromophenyl group, and a tetrahydroisoquinolinone core

Preparation Methods

The synthesis of 5-(benzyloxy)-2-[(4-bromophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the tetrahydroisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the benzyloxy group: This step involves the protection of a hydroxyl group with a benzyl group, typically using benzyl chloride and a base such as sodium hydride.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

5-(benzyloxy)-2-[(4-bromophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Scientific Research Applications

5-(benzyloxy)-2-[(4-bromophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-2-[(4-bromophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and bromophenyl groups may play a role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 5-(benzyloxy)-2-[(4-bromophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one include other tetrahydroisoquinoline derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activities and applications. Some examples of similar compounds include:

  • 5-(methoxy)-2-[(4-bromophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one
  • 5-(benzyloxy)-2-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one
  • 5-(benzyloxy)-2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one

Properties

IUPAC Name

2-[(4-bromophenyl)methyl]-5-phenylmethoxy-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrNO2/c24-19-11-9-17(10-12-19)15-25-14-13-20-21(23(25)26)7-4-8-22(20)27-16-18-5-2-1-3-6-18/h1-12H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJDROGHUIYGSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=C1C(=CC=C2)OCC3=CC=CC=C3)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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